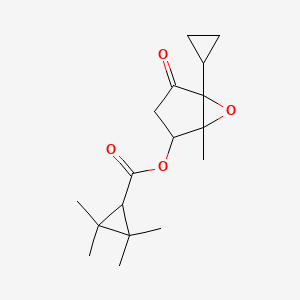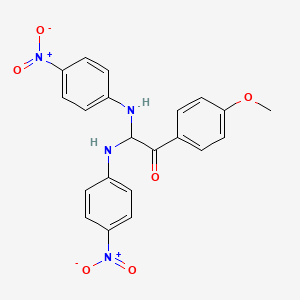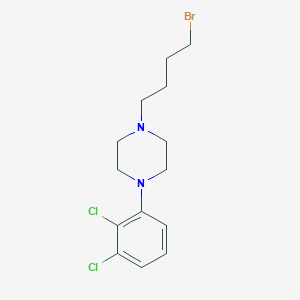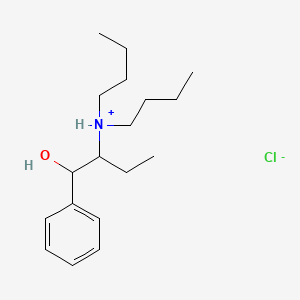
(+-)-alpha-(1-(Dibutylamino)propyl)benzyl alcohol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-alpha-(1-(Dibutylamino)propyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C18H32ClNO. It is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a dibutylamino group attached to a propyl chain, which is further connected to a benzyl alcohol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(Dibutylamino)propyl)benzyl alcohol hydrochloride typically involves the reaction of benzyl alcohol with dibutylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of (±)-alpha-(1-(Dibutylamino)propyl)benzyl alcohol hydrochloride may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(±)-alpha-(1-(Dibutylamino)propyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Dibutylaminopropylbenzene.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
(±)-alpha-(1-(Dibutylamino)propyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of (±)-alpha-(1-(Dibutylamino)propyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, alpha-(1-(dibutylamino)propyl)-, hydrochloride: A closely related compound with similar structural features and chemical properties.
Dibutyl-(1-hydroxy-1-phenylbutan-2-yl)azanium chloride: Another compound with a dibutylamino group and a benzyl alcohol moiety.
Uniqueness
(±)-alpha-(1-(Dibutylamino)propyl)benzyl alcohol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
63991-30-0 |
|---|---|
Molecular Formula |
C18H32ClNO |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
dibutyl-(1-hydroxy-1-phenylbutan-2-yl)azanium;chloride |
InChI |
InChI=1S/C18H31NO.ClH/c1-4-7-14-19(15-8-5-2)17(6-3)18(20)16-12-10-9-11-13-16;/h9-13,17-18,20H,4-8,14-15H2,1-3H3;1H |
InChI Key |
XQMDNZHAFZMBBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)C(CC)C(C1=CC=CC=C1)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


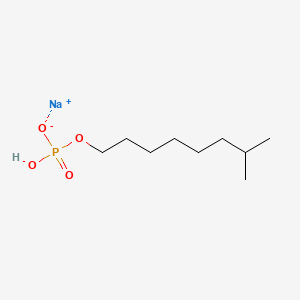
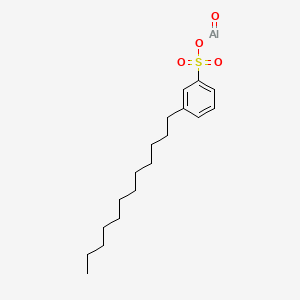
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)

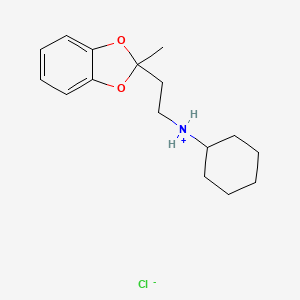

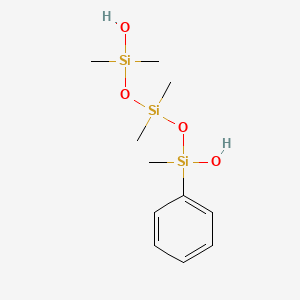
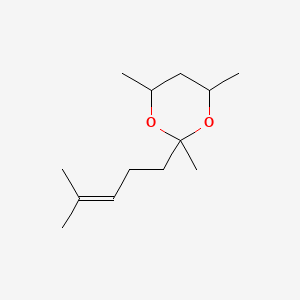
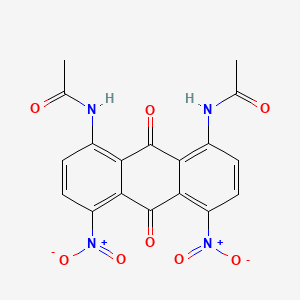
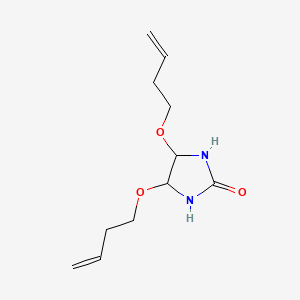
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
